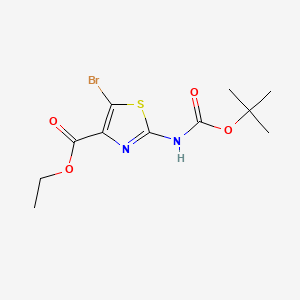

Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate

Description

Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate is a brominated thiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and an ethyl ester at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of peptidomimetics and heterocyclic drug candidates. Its structure combines a reactive bromine substituent, which facilitates cross-coupling reactions, and a Boc group that enhances stability during synthetic processes .

Properties

IUPAC Name |

ethyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O4S/c1-5-17-8(15)6-7(12)19-9(13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWHLIYXISSRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857089 | |

| Record name | Ethyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279863-32-9 | |

| Record name | Ethyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction-Based Formylation

A Grignard reagent approach has been reported for functionalizing thiazole precursors. For instance, ethyl 2-bromo-4-methylthiazole-5-carboxylate was treated with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) at −78°C in THF, followed by quenching with N-formylmorpholine to yield ethyl 2-formyl-4-methylthiazole-5-carboxylate. While this method focuses on formylation, analogous strategies could introduce bromine or Boc-protected amines via subsequent reactions.

Reductive Amination

Reductive amination using sodium cyanoborohydride (NaBH₃CN) or hydrogenation catalysts offers another pathway to install the amino group. For example, ethyl 5-bromo-2-nitrothiazole-4-carboxylate can be reduced to the corresponding amine using tin(II) chloride (SnCl₂) in ethyl acetate/methanol, followed by Boc protection. This method avoids harsh coupling conditions but requires careful control of reducing agents.

Optimization and Reaction Yields

Characterization and Quality Control

Successful synthesis is confirmed via nuclear magnetic resonance (NMR), high-performance liquid chromatography–mass spectrometry (HPLC–MS), and elemental analysis. Key spectral data include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amino group.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water or an aqueous-organic solvent mixture.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

Deprotected Amino Compound: Removal of the Boc group yields the free amino thiazole derivative.

Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

Industry: The compound is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the thiazole ring play crucial roles in the binding affinity and specificity of the compound. The Boc-protected amino group can be deprotected to yield the free amino group, which can interact with various biological targets.

Comparison with Similar Compounds

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate (CAS 914349-71-6)

- Structural Difference : Replaces the ethyl ester with a methyl ester.

- However, the similarity score is moderate (0.64), indicating divergent reactivity due to ester group variations .

- Synthetic Utility : Likely used in analogous peptide coupling reactions, as seen in , where methyl/ethyl esters are interchangeable in Boc-protected intermediates .

(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid (CAS 86978-24-7)

- Structural Difference: Substitutes the ethyl ester with a pent-2-enoic acid chain.

- Impact: The carboxylic acid group enhances water solubility but may reduce cell membrane permeability compared to the ethyl ester. High similarity (0.93) suggests comparable Boc-protected amino-thiazole core reactivity .

- Applications : Suitable for conjugation via carboxylate chemistry, unlike the ester-containing target compound.

Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate (CAS 1639974-42-7)

- Structural Difference: Replaces the Boc-amino group with a trifluoromethyl (CF₃) group.

- Impact : The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability. This compound exhibits anti-cancer activity via epidermal growth factor receptor (EGFR) inhibition, highlighting the role of substituents in biological targeting .

- Therapeutic Potential: Demonstrated efficacy in xenograft tumor models, unlike the Boc-amino analog, which is primarily a synthetic intermediate .

Ethyl 2-bromothiazole-4-carboxylate (CAS 100367-77-9)

- Structural Difference: Lacks the Boc-amino group at position 2.

- Impact : The absence of the Boc group simplifies the structure but reduces stability during amine-sensitive reactions. A high similarity score (0.81) reflects shared bromine and ester functionalities .

- Reactivity: Used in Suzuki-Miyaura couplings, whereas the Boc-amino analog may require deprotection steps for further functionalization .

Data Tables

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score | Primary Application |

|---|---|---|---|---|---|

| Ethyl 5-bromo-2-((tert-Boc)amino)thiazole-4-carboxylate | 115065-79-7 | C₁₁H₁₆BrN₃O₄S | Bromine, Boc-amino, ethyl ester | - | Peptide intermediate |

| Methyl 5-bromo-2-((tert-Boc)amino)thiazole-4-carboxylate | 914349-71-6 | C₁₀H₁₄BrN₃O₄S | Bromine, Boc-amino, methyl ester | 0.64 | Synthetic intermediate |

| (Z)-2-(2-((tert-Boc)amino)thiazol-4-yl)pent-2-enoic acid | 86978-24-7 | C₁₃H₁₉N₃O₄S | Bromine, Boc-amino, carboxylic acid | 0.93 | Conjugation chemistry |

| Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate | 1639974-42-7 | C₇H₅BrF₃NO₂S | Bromine, CF₃, ethyl ester | - | Anti-cancer candidate |

| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | C₆H₆BrNO₂S | Bromine, ethyl ester | 0.81 | Cross-coupling reactions |

Biological Activity

Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate (CAS No. 1279863-32-9) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a bromine atom, and a tert-butoxycarbonyl (Boc) group, which enhances its stability and usability in various synthetic pathways. The following sections provide an overview of its synthesis, biological activity, and potential applications.

Molecular Formula: C₁₁H₁₅BrN₂O₄S

Molecular Weight: 351.22 g/mol

The synthesis of this compound typically involves several steps, including the introduction of the bromine atom and the Boc protecting group. Recent advancements have included microwave-assisted synthesis methods that improve yield and reduce reaction times.

Research indicates that compounds with similar thiazole structures may exhibit interactions with various biological targets such as enzymes and receptors. This compound has shown promise in preliminary studies for its binding affinity to these targets, suggesting potential therapeutic applications.

Anticancer Activity

A significant area of research focuses on the anticancer properties of thiazole derivatives. For instance, compounds structurally related to this compound have demonstrated notable inhibitory effects on cancer cell proliferation. In vitro studies have shown that certain thiazole derivatives can inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells, with IC50 values indicating potent activity .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | TBD | TBD |

| Related Thiazole Derivative | MCF10A (non-cancer) | 19-fold higher IC50 | >20 |

Enzyme Inhibition

Additionally, there is evidence that compounds similar to this compound exhibit inhibitory effects on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in cancer metastasis . Such inhibition could potentially reduce tumor invasion and metastasis.

Case Studies

In a study evaluating the effects of thiazole derivatives on drug-resistant cancer cell lines, it was found that these compounds could reverse resistance to chemotherapeutics like paclitaxel and doxorubicin. This suggests that this compound may also possess similar properties worth investigating further .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate?

- Methodological Answer : The synthesis typically involves two key steps: (1) Thiazole ring formation via cyclization of a thiourea or thioamide precursor with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) ; (2) Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the final compound. Industrial-scale optimization may employ flow chemistry for improved efficiency .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Key signals include the Boc tert-butyl group (δ 1.3–1.5 ppm, singlet), ethyl ester (δ 1.2–1.4 ppm triplet for CH₃, δ 4.2–4.4 ppm quartet for CH₂), and thiazole protons (δ 7.5–8.5 ppm) .

- ¹³C NMR : Carbamate carbonyl (δ ~155 ppm), ester carbonyl (δ ~165 ppm), and thiazole carbons (δ 110–160 ppm).

- HRMS : Exact mass calculated for C₁₁H₁₄BrN₃O₄S (M+H⁺): 384.9904; deviation < 2 ppm confirms purity .

Q. How does the Boc group influence the compound’s stability during storage?

- Methodological Answer : The Boc group is acid-labile. Stability tests under varying pH (e.g., TFA/water mixtures) monitored via HPLC show decomposition at pH < 3. For long-term storage, keep at –20°C in anhydrous DMSO or under inert gas .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this thiazole derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model electron distribution. Basis sets like 6-31G(d,p) or def2-TZVP are recommended for accuracy .

- Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the 5-bromo position). Charge density maps can identify electrophilic sites for functionalization .

Q. How does the bromine substituent influence Suzuki-Miyaura cross-coupling reactivity?

- Methodological Answer : The 5-bromo group acts as a leaving group. Optimize coupling with aryl boronic acids using Pd(PPh₃)₄ (2 mol%), K₂CO₃, in DMF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC. Contradictions in yield (e.g., steric hindrance from the Boc group) require adjusting ligands (e.g., XPhos) or microwave-assisted heating .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify IC₅₀ discrepancies.

- Assay Validation : Use standardized cell lines (e.g., HEK293 for Oct3/4 induction studies) and replicate experiments with blinded controls .

- Meta-Analysis : Compare data across studies using tools like Prism for statistical harmonization .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.